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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B605680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATSP-7041, a stapled α-helical peptide

designed as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double

Minute X (MDMX), key negative regulators of the p53 tumor suppressor protein. By disrupting

the MDM2/MDMX-p53 protein-protein interactions, ATSP-7041 reactivates the p53 pathway,

leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Mechanism of Action: Restoring p53 Function
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many

cancers, p53 is inactivated through overexpression of its negative regulators, MDM2 and

MDMX. ATSP-7041 is a hydrocarbon-stapled peptide that mimics the α-helical structure of the

p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of

both MDM2 and MDMX.[1][2] This dual inhibition releases p53 from negative regulation,

leading to its stabilization and the activation of downstream p53 target genes involved in cell

cycle arrest (e.g., p21) and apoptosis.[3]

The following diagram illustrates the signaling pathway targeted by ATSP-7041.
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Figure 1: Mechanism of ATSP-7041 in reactivating the p53 pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b605680?utm_src=pdf-body-img
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
Binding Affinity of ATSP-7041
The binding affinities of ATSP-7041 to MDM2 and MDMX have been determined using

fluorescence polarization assays.[1]

Target Ki (nM)

MDM2 0.9

MDMX 7.0

Negative Control (ATSP-7342)

MDM2 536

MDMX >1000

Comparator (Nutlin-3a)

MDM2 52

MDMX >1000

Cellular Activity of ATSP-7041
The in vitro efficacy of ATSP-7041 was assessed in various cancer cell lines using a 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1303002110
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.benchchem.com/product/b605680?utm_src=pdf-body
https://www.researchgate.net/figure/ATSP-7041-penetrates-cell-membranes-and-disrupts-p53-MDM2-and-p53-MDMX-binding-A-A-fl_fig2_255954513
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type p53 Status
MDM2/MDMX
Status

IC50 (µM)

SJSA-1 Osteosarcoma Wild-Type MDM2 Amplified 1.8

MCF-7 Breast Cancer Wild-Type
MDMX

Overexpression
0.8

RKO Colon Carcinoma Wild-Type - 1.5

HCT116 Colon Carcinoma Wild-Type - 2.5

MDA-MB-435 Melanoma Mutant - >30

SW480
Colorectal

Adenocarcinoma
Mutant - >30

In Vivo Efficacy of ATSP-7041 in Xenograft Models
ATSP-7041 has demonstrated significant tumor growth inhibition in mouse xenograft models.[1]

[5]

Xenograft Model Cancer Type Dosing Regimen
Tumor Growth
Inhibition (%)

SJSA-1 Osteosarcoma
15 mg/kg, i.v., q.d. for

2 weeks
61

SJSA-1 Osteosarcoma
30 mg/kg, i.v., q.o.d.

for 2 weeks
61

MCF-7 Breast Cancer
20 mg/kg, i.v., q.o.d.

for 23 days
63

MCF-7 Breast Cancer
30 mg/kg, i.v., q.o.d.

for 23 days
87

Pharmacokinetic Properties of ATSP-7041
The pharmacokinetic profile of ATSP-7041 has been evaluated in multiple species following

intravenous administration.[5]
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Species Dose (mg/kg) Half-life (t1/2, h)
Clearance
(mL/h/kg)

Mouse 15 ~1.5 52.2

Rat 5 ~2.1 43.5

Cynomolgus Monkey 0.5 ~18.3 -

Experimental Protocols
Fluorescence Polarization Binding Assay
This assay was used to determine the dissociation constants (Ki) for the interaction of ATSP-
7041 with MDM2 and MDMX.

Reagents: Recombinant human MDM2 and MDMX proteins, a fluorescently labeled analog

of a linear p53-derived peptide (FAM-pDI), and test compounds (ATSP-7041, ATSP-7342,

Nutlin-3a).

Procedure:

A solution containing 10 nM of the FAM-pDI probe and varying concentrations of the test

compound is prepared in assay buffer.

The reaction is initiated by adding the recombinant target protein (MDM2 or MDMX).

The mixture is incubated at room temperature to reach equilibrium.

Fluorescence polarization is measured using a suitable plate reader.

Data Analysis: The IC50 values are determined by fitting the data to a four-parameter

sigmoidal dose-response curve. Ki values are then calculated using the Cheng-Prusoff

equation.

The general workflow for this assay is depicted below.
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Figure 2: Experimental workflow for the Fluorescence Polarization Binding Assay.
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Cell Viability (MTT) Assay
This colorimetric assay was used to assess the effect of ATSP-7041 on the viability of cancer

cell lines.[4]

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and

allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of ATSP-7041 or vehicle control for

a specified period (e.g., 72 hours).

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g.,

DMSO).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50

values are calculated by plotting the percentage of viable cells against the log concentration

of ATSP-7041.

Co-Immunoprecipitation and Western Blotting
These techniques were used to demonstrate the disruption of the p53-MDM2 and p53-MDMX

interactions in cells treated with ATSP-7041.[3]

Cell Lysis: Cells are treated with ATSP-7041 or vehicle control, harvested, and lysed in a

suitable lysis buffer.

Immunoprecipitation: The protein of interest (e.g., p53) is immunoprecipitated from the cell

lysates using a specific primary antibody conjugated to beads (e.g., protein A/G).

Washing: The beads are washed to remove non-specific binding proteins.
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Elution: The immunoprecipitated proteins are eluted from the beads.

SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE,

transferred to a membrane, and probed with primary antibodies against the proteins of

interest (e.g., MDM2, MDMX, p53).

Detection: The protein bands are visualized using a secondary antibody conjugated to a

detection enzyme (e.g., HRP) and a chemiluminescent substrate.

In Vivo Xenograft Studies
The antitumor efficacy of ATSP-7041 was evaluated in mouse xenograft models.[1]

Tumor Implantation: Human cancer cells (e.g., SJSA-1 or MCF-7) are subcutaneously

injected into the flank of immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment groups and administered with ATSP-7041 or

vehicle control via a specified route (e.g., intravenous) and schedule.

Tumor Measurement: Tumor volume is measured regularly using calipers.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated group to that of the vehicle control group.

Conclusion
ATSP-7041 is a potent, cell-penetrating, stapled peptide that effectively targets both MDM2 and

MDMX, leading to the reactivation of the p53 tumor suppressor pathway. Its dual inhibitory

mechanism offers a potential therapeutic advantage in cancers that overexpress either or both

of these negative regulators. The comprehensive preclinical data, including high binding affinity,

selective cellular activity, and significant in vivo antitumor efficacy, support the continued

investigation of ATSP-7041 and its analogs as a promising strategy for p53-targeted cancer

therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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